molecular formula C12H14N2O B2408949 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1250525-78-0

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2408949
CAS No.: 1250525-78-0
M. Wt: 202.257
InChI Key: KDLINXKSDQSVBP-UHFFFAOYSA-N
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Description

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones It is characterized by a phenyl group attached to a pyrazolone ring, which is further substituted with a propan-2-yl group

Preparation Methods

The synthesis of 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-phenyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

    Phenylacetone: A related compound with a phenyl group attached to a ketone.

    Pyrazolone derivatives: Other pyrazolone compounds with different substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-2-propan-2-yl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLINXKSDQSVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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